Diels–Alder Yield with Methyl Propiolate: Steric Penalty Quantified Against 4,6-Diphenyl-2-Pyrone
In a side-by-side study, 4,5,6-triphenyl-2-pyrone (2) reacted with methyl propiolate to give methyl 2,3,4-triphenylbenzoate in 55% isolated yield, while the less congested 4,6-diphenyl-2-pyrone (1) afforded methyl 2,4-diphenylbenzoate in 70% yield under equivalent conditions (xylene reflux) [1]. The 15% absolute yield reduction quantifies the steric penalty imposed by the additional 5-phenyl group, a factor that must be weighed against the desired product complexity in synthetic planning [1].
| Evidence Dimension | Diels-Alder reaction yield (methyl propiolate dienophile) |
|---|---|
| Target Compound Data | 55% (methyl 2,3,4-triphenylbenzoate) |
| Comparator Or Baseline | 4,6-Diphenyl-2-pyrone: 70% (methyl 2,4-diphenylbenzoate) |
| Quantified Difference | 15% lower yield for the triphenyl analog |
| Conditions | Xylene, reflux, 22–60 h; dienophile methyl propiolate |
Why This Matters
Procurement decisions hinge on whether a synthesis demands the higher atom economy of the diphenyl analog or the specific triphenylbenzene product only accessible from the more congested triphenylpyrone.
- [1] Reed, J. A.; Schilling, C. L.; Tarvin, R. F.; Rettig, T. A.; Stille, J. K. "Diels–Alder Reactions of 2-Pyrones. Direction of the Addition Reaction with Acetylenes." J. Org. Chem., 1969, 34 (8), 2188–2193. DOI: 10.1021/jo01260a004 View Source
